2-Methyl-5-propoxyphenol

Lipophilicity Physicochemical Properties Drug Discovery

For researchers conducting structure-activity relationship (SAR) studies on phenolic compounds, sourcing a precisely substituted building block with verified purity is critical. 2-Methyl-5-propoxyphenol (CAS 918445-07-5) offers a defined ortho-methyl and meta-propoxy pattern, delivering a specific cLogP (~3.0) not provided by generic analogs. Key supply advantages: • Enables systematic pharmacophore mapping, where alkoxy chain variation critically impacts target potency (e.g., >15-fold differences observed in related series). • Supplied at ≥98% purity with batch-specific QC documentation (NMR, HPLC), ensuring experimental reproducibility. • Available as a single, well-characterized reference standard, eliminating ambiguity from mixed alkylphenol feedstocks.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 918445-07-5
Cat. No. B12116054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-propoxyphenol
CAS918445-07-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)C)O
InChIInChI=1S/C10H14O2/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7,11H,3,6H2,1-2H3
InChIKeyYGOHUILHIZKQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-propoxyphenol Overview


2-Methyl-5-propoxyphenol (CAS 918445-07-5) is a synthetic organic compound belonging to the alkylphenol class, characterized by a phenol core with a methyl substituent at the ortho (2) position and a propoxy group at the meta (5) position . This specific substitution pattern imparts distinct physicochemical properties, including a molecular weight of 166.22 g/mol and a calculated lipophilicity (cLogP) that differs from unsubstituted phenol and its other alkoxy analogs . Its primary availability as a research chemical with a standard purity of 98% and batch-specific quality control documentation (NMR, HPLC, GC) supports its use in precise experimental or synthetic applications .

Defined 2-methyl, 5-n-propoxy substitution pattern
Research chemical with batch-specific QC (NMR, HPLC, GC)
Higher predicted lipophilicity vs. methoxy and ethoxy analogs

2-Methyl-5-propoxyphenol Substitution Risks


Generic substitution of 2-methyl-5-propoxyphenol with other in-class alkylphenols or simpler alkoxyphenols (e.g., 2-methyl-5-methoxyphenol, 2-methylphenol) is scientifically unjustified. Even minor structural modifications to the phenolic scaffold can result in substantial, non-linear shifts in key selection-relevant properties, including lipophilicity, biological target affinity, and metabolic stability [1]. For instance, the length and branching of the alkoxy chain are critical determinants of a molecule's interaction with lipid membranes and proteins, as observed in structure-activity relationship studies of related p-alkoxyphenols where potency against ribonucleotide reductase varied by more than 15-fold based solely on the alkoxy substituent [2]. Consequently, selecting 2-methyl-5-propoxyphenol ensures the precise physicochemical and potential biological profile required for a specific research or industrial application, a fidelity that is not guaranteed by any structurally similar alternative.

Alkoxy chain length directly impacts membrane partitioning and target engagement.
Class-level evidence indicates strong potency dependence on alkoxy chain in related series.
Linear vs. branched isomers (identical formula and MW) exhibit distinct molecular recognition.

2-Methyl-5-propoxyphenol Comparative Data


Lipophilicity vs. Shorter Alkoxy Analogs

The calculated octanol-water partition coefficient (cLogP) is a primary determinant of a molecule's passive membrane permeability and distribution. 2-Methyl-5-propoxyphenol exhibits a higher cLogP than its methoxy (2-methyl-5-methoxyphenol) and ethoxy (2-methyl-5-ethoxyphenol) analogs . This difference predicts enhanced lipophilicity, which can directly impact experimental outcomes in cell-based assays, in vivo studies, or formulation development.

Lipophilicity
Data to verify
cLogP ≈ 3.0 (2-methyl-5-propoxyphenol) vs. ≈ 1.8 (methoxy) and ≈ 2.4 (ethoxy)
Higher lipophilicity may influence membrane partitioning.
In silico prediction; experimental logP needed.
Lipophilicity Physicochemical Properties Drug Discovery

Ribonucleotide Reductase Inhibition

A direct, head-to-head comparison for 2-methyl-5-propoxyphenol is not available in the primary literature. However, a well-established class-level study on para-substituted alkoxyphenols (p-alkoxyphenols) demonstrates that the propoxy substituent confers significantly greater inhibitory potency against mammalian ribonucleotide reductase (RR) than shorter alkoxy chains [1]. The p-propoxyphenol derivative was found to be the most potent among the series tested.

Enzyme inhibition
Class-level
p-Propoxyphenol IC50 = 0.7 µM vs. p-methoxyphenol IC50 = 11 µM (mouse R2). No direct data for 2-methyl-5-propoxyphenol.
Supports class-level activity context for propoxy chain.
Extrapolation from para-substituted series; requires validation.
Antiproliferative Enzyme Inhibition Oncology Research

Linear vs. Branched Alkoxy Chain

2-Methyl-5-propoxyphenol possesses a linear, unbranched n-propoxy chain at the 5-position. This distinguishes it from closely related, commercially available isomers such as 2-methyl-5-(2-methylpropoxy)phenol (isobutoxy analog) and 2-methyl-5-propan-2-yloxyphenol (isopropoxy analog) . While all share the same molecular formula (C10H14O2) and weight (166.22 g/mol), the change from a linear to a branched alkoxy chain alters molecular shape and lipophilicity.

Chain architecture
Linear n-propoxy (O-CH2-CH2-CH3) vs. branched isopropoxy (O-CH(CH3)2) – same formula, different shape.
Chain branching alters molecular recognition.
Chemical Synthesis Structural Isomers SAR Studies

2-Methyl-5-propoxyphenol Applications


Alkylphenol SAR for Drug Discovery

2-Methyl-5-propoxyphenol serves as a key probe in SAR studies aimed at understanding how alkoxy chain length and branching affect biological activity. Its use in a comparative panel with the methoxy, ethoxy, and isopropoxy analogs (as identified in Section 3) allows researchers to systematically map the pharmacophore for a given target, such as the GABA(A) receptor or ribonucleotide reductase. The quantitative lipophilicity difference (cLogP ≈ 3.0) and the structural distinction of its linear propoxy chain are critical variables in such studies. This scenario is directly supported by the class-level inference on p-alkoxyphenol potency and the structural comparison with its isomers .

Enzyme Inhibition Assay Development

Based on the class-level evidence that p-propoxyphenol is a potent inhibitor of mammalian ribonucleotide reductase (IC50 = 0.7 µM), approximately 15-fold more potent than its methoxy analog , 2-methyl-5-propoxyphenol is a logical choice for researchers exploring this enzyme's inhibition. Its distinct physicochemical profile (higher cLogP) suggests it may exhibit different cellular permeability or subcellular distribution compared to less lipophilic analogs, making it a valuable tool for cellular assay development where membrane penetration is a key factor .

Analytical Reference Standard

The compound's defined purity (≥98%) and availability with batch-specific QC documentation (NMR, HPLC, GC) make it suitable for use as a reference standard in analytical method development. Its unique retention time in chromatographic systems, dictated by its specific cLogP and structure, allows for its use in identifying or quantifying related alkoxyphenols or potential metabolites in complex biological matrices.

Synthetic Building Block

As a building block, 2-methyl-5-propoxyphenol offers a defined substitution pattern that can be leveraged for the synthesis of more complex molecules. The presence of the free phenolic hydroxyl group allows for further derivatization (e.g., etherification, esterification), while the methyl and linear propoxy substituents provide specific steric and electronic environments . This makes it a preferred starting material over less defined or structurally ambiguous alkylphenol mixtures.

Application
Selection Property
Validation Focus
Alkylphenol SAR Studies
Distinct alkoxy chain length and lipophilicity profile
Map pharmacophore contributions of the n-propoxy group
Enzyme Inhibition Assay Development
Class-level evidence of propoxy-favored RR inhibition
Validate inhibition in target-specific enzyme assay
Analytical Reference Standard
Defined purity and batch-specific QC documentation
Confirm chromatographic identity and retention time
Synthetic Building Block
Defined ortho-methyl / meta-propoxy substitution pattern
Verify reactivity and functional group compatibility at phenolic -OH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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